2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a triazolo-pyridazine derivative characterized by a tert-butylsulfanyl substituent at position 6 of the triazolo-pyridazine core and a 3-fluoro-4-methylphenyl acetamide moiety at position 2.
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-11-5-6-12(9-13(11)19)20-15(25)10-23-17(26)24-14(21-23)7-8-16(22-24)27-18(2,3)4/h5-9H,10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZURIXMBYJRMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the tert-butylsulfanyl group, and coupling with the fluoro-methylphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.
Substitution: The fluoro-methylphenylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core and functional groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolo-Pyridazine Derivatives
Key Observations :
- Lipophilicity : The tert-butylsulfanyl group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- Electron Effects : Fluorine and trifluoromethyl groups (e.g., in 852374-82-4) improve metabolic stability and enhance interactions with hydrophobic binding pockets .
- Steric Considerations : Bulky substituents like tert-butyl may reduce binding affinity to certain targets but improve pharmacokinetic profiles .
Bioactivity and Toxicity Considerations
While bioactivity data for the target compound are unavailable, related triazolo-pyridazines are explored for anticancer, antimicrobial, and kinase-inhibitory applications. For example:
- Heterocyclic Amines: Unlike carcinogenic heterocyclic amines (e.g., IQ in processed meats, ), triazolo-pyridazines are designed for therapeutic use, with toxicity profiles dependent on substituents .
- Fluorinated Analogs: The 3-fluoro-4-methylphenyl group in the target compound may reduce toxicity compared to non-fluorinated analogs by minimizing reactive metabolite formation .
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of heterocyclic compounds. Its unique structure incorporates a fused triazole and pyridazine ring along with various functional groups that may confer significant biological activities. This article explores the biological activity of this compound, including its potential pharmacological applications and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 405.9 g/mol. The presence of a tert-butylsulfanyl group and an oxo group plays a crucial role in its chemical reactivity and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.9 g/mol |
| Key Functional Groups | Tert-butylsulfanyl, oxo, acetamide |
| Structural Framework | Fused triazole and pyridazine rings |
Biological Activity Overview
Compounds with similar structural characteristics have demonstrated a range of biological activities, including:
- Antimicrobial activity : Many triazole derivatives exhibit antibacterial and antifungal properties.
- Antitumor effects : Some compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory properties : Certain derivatives can modulate inflammatory pathways.
Although specific biological data for this compound is limited, its structural features suggest potential pharmacological applications.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It may inhibit the activity of certain enzymes or receptors, particularly kinases or proteases, leading to disruption in cellular signaling pathways. This inhibition can result in various biological effects, including apoptosis in cancer cells.
Case Studies and Research Findings
Research on related compounds has provided insights into potential biological activities:
- Antitubercular Activity : A study indicated that compounds similar to this one could exhibit antitubercular properties due to their ability to disrupt bacterial cell wall synthesis .
- Anticancer Properties : Research on triazole derivatives has shown that they can inhibit the growth of various cancer cell lines through apoptosis induction . For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
- Antimicrobial Efficacy : A series of studies have reported that triazole-pyridazine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide | Antitumor and antimicrobial | Contains a methoxy group |
| 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide | Antimicrobial | Different substituents on the aromatic ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
